molecular formula C10H13NO2 B107792 3-Hydroxy-N-phenylbutanamide CAS No. 1954-91-2

3-Hydroxy-N-phenylbutanamide

Cat. No. B107792
CAS RN: 1954-91-2
M. Wt: 179.22 g/mol
InChI Key: MARUKTRRDHIKNY-UHFFFAOYSA-N
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Description

3-Hydroxy-N-phenylbutanamide is an organic compound that appears as a white crystal or crystalline powder . It has a certain solubility and can dissolve in some organic solvents such as acetone, methanol, and chloroform . Its molecular formula is C10H13NO2 .


Synthesis Analysis

The synthesis of 3-Hydroxy-N-phenylbutanamide involves the cleavage of a carbon–carbon bond in the presence of diacetoxyiodo benzene (DIB) and a Lewis acid as the halogen source . This method significantly expands the value of DIB as a unique and powerful tool in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-N-phenylbutanamide is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C10H13NO2 .


Chemical Reactions Analysis

The key transformation in the chemical reaction of 3-Hydroxy-N-phenylbutanamide involves the cleavage of a carbon–carbon bond in the presence of DIB and a Lewis acid as the halogen source . This method significantly expands the value of DIB as a unique and powerful tool in chemical synthesis .

Scientific Research Applications

1. Structural Analysis and Derivative Studies

The structure of 4-hydroxy-3-phenylbutanamide monohydrate was confirmed through X-ray studies, revealing a staggered configuration at the central C(2)-C(3) bond and a three-dimensional network of hydrogen bonds stabilizing the crystal structure. This structural analysis is crucial for understanding the chemical behavior and potential applications of similar compounds (Soriano-garcia et al., 1984).

2. Catalysis and Stereoselectivity

3-Hydroxy-N-phenylbutanamide has been used as a precursor in the hydrogenation process, leading to its formation in good yield and high enantioselectivity. This process is facilitated by optically active ruthenium catalysts, highlighting its role in stereoselective synthesis (Gendre et al., 1998).

3. Application in Spirocycle Synthesis

The compound has been utilized in coupling reactions with aldehydes, demonstrating a new strategy to construct spirocycles in a one-pot operation through a Prins cascade process. This application signifies its importance in organic synthesis, particularly in creating complex molecular structures (Reddy et al., 2014).

4. Role in Pd-catalyzed Reactions

1,3-Dicarbonyl compounds like 3-oxo-N-phenylbutanamide, a structurally related compound, have been identified as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. This discovery extends the potential applications of similar compounds in facilitating organic transformations (Cui et al., 2007).

5. Anticonvulsant Activity

Research on the enantiomers of DL-3-hydroxy-3-phenylpentanamide (a related compound) revealed significant anticonvulsant activity, suggesting potential therapeutic applications for similar compounds in the treatment of epilepsy (Se et al., 2013).

6. Antimicrobial Properties

Novel pyrazole and imidazole derivatives containing N-phenylbutanamide structures have shown promising antimicrobial activity. This indicates the potential of 3-Hydroxy-N-phenylbutanamide derivatives in developing new antimicrobial agents (Idhayadhulla et al., 2012).

7. KCNQ Channel Activation for Epilepsy Treatment

N-phenylbutanamide derivatives have been explored as KCNQ openers for treating epilepsy, demonstrating the therapeutic potential of related compounds in neurological disorders (Yang et al., 2018).

Future Directions

The future directions of the research on 3-Hydroxy-N-phenylbutanamide could involve expanding the value of DIB as a unique and powerful tool in chemical synthesis . The method not only adds a new aspect to reactions that use other hypervalent iodine reagents but also provides a wide space for the synthesis of disubstituted acetamides .

properties

IUPAC Name

3-hydroxy-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUKTRRDHIKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340398
Record name 3-Hydroxy-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-phenylbutanamide

CAS RN

1954-91-2
Record name 3-Hydroxy-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
P Le Gendre, M Offenbecher, C Bruneau… - Tetrahedron …, 1998 - Elsevier
… The hydrogenation of acetoacetanilide in the presence of optically active ruthenium catalysts leads to 3-hydroxy-N-phenylbutanamide in good yield and high enantioselectivity (ee>95%)…
Number of citations: 33 www.sciencedirect.com
GUO Lin, SHI Guanghui, C Xiaochao… - Journal of East China …, 2023 - xblk.ecnu.edu.cn
… mild conditions (60 C, CO 3.0 MPa, 6 h), L2-modified Co2(CO)8 efficiently catalyzed the aminocarbonylation of propylene oxide with aniline to generate 3-hydroxy-N-phenylbutanamide …
Number of citations: 2 xblk.ecnu.edu.cn
BS Deol, DD Ridley, GW Simpson - Australian Journal of …, 1976 - CSIRO Publishing
… -(-)-3-hydroxy-3-phenylpropionate (12), [a];' - 25 8", in 70 % yield (98 % yield based on reacting starting material) and N-phenylacetoacetamide gave (+)-3-hydroxy-N-phenylbutanamide …
Number of citations: 267 www.publish.csiro.au
M Wang, S Sun, D Liang, B Liu, Y Dong, Q Liu - 2011 - Wiley Online Library
… As an initial attempt, the reaction of 2-[bis(ethylthio)methylene]-3-hydroxy-N-phenylbutanamide (1a; 1 mmol) with indole 2a (1 mmol) catalyzed by 10 mol-% concentrated aqueous HCl, …
GA Molander, SR Wisniewski… - Advanced synthesis & …, 2013 - Wiley Online Library
… 3-Hydroxy-N-phenylbutanamide:36 According to the general procedure (Method A) using … (R)-3-Hydroxy-N-phenylbutanamide (2c-OH): Following the procedure described above for …
Number of citations: 42 onlinelibrary.wiley.com
X Min, X Li, Y Wang, Y Dong, J Tang, J Wang, J Liu - Tetrahedron, 2018 - Elsevier
A DMEDA-promoted and copper-catalyzed approach has been designed for the coupling of aryl halides and chiral α-aminoamides to afford a range of functionalized chiral α-amino …
Number of citations: 2 www.sciencedirect.com
Z Harpaz - 2016 - edoc.hu-berlin.de
Native chemical ligation continues to lead as the method of choice for the total chemical synthesis of proteins. Despite the methods broad use the method requirement for a terminal …
Number of citations: 3 edoc.hu-berlin.de
R Haraguchi, S Matsubara - Synthesis, 2014 - thieme-connect.com
Bis(iodozincio)methane [CH 2 (ZnI) 2 ] transforms isocyanates (R–N=C=O) into the enolate equivalent of amides via zinciomethylation. The reactivity of the enolate equivalent as a …
Number of citations: 9 www.thieme-connect.com
R Haraguchi - 2016 - repository.kulib.kyoto-u.ac.jp
Aromatic components are important structures for pharmaceuticals and materials, and their insertion has been studied intensively in order to synthesize many molecules. 1 Nucleophilic …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
M Jiang, H Yang, Q Lefebvre, J Su, H Fu - Iscience, 2018 - cell.com
Carbon-carbon double bond (C=C) formation is a crucial transformation in organic chemistry. Visible-light photoredox catalysis provides economical and sustainable opportunities for …
Number of citations: 10 www.cell.com

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